4-fluoro-N'-phenylbenzohydrazide
Description
Properties
CAS No. |
1496-02-2 |
|---|---|
Molecular Formula |
C13H11FN2O |
Molecular Weight |
230.24 g/mol |
IUPAC Name |
4-fluoro-N'-phenylbenzohydrazide |
InChI |
InChI=1S/C13H11FN2O/c14-11-8-6-10(7-9-11)13(17)16-15-12-4-2-1-3-5-12/h1-9,15H,(H,16,17) |
InChI Key |
PGKDUKIHKGXXIY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NNC(=O)C2=CC=C(C=C2)F |
Canonical SMILES |
C1=CC=C(C=C1)NNC(=O)C2=CC=C(C=C2)F |
Other CAS No. |
1496-02-2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The synthesis of N',N'-diaryl acylhydrazines via copper(II)-mediated condensation, as detailed in, provides a foundational approach. In this method, benzaldehyde reacts with phenylhydrazine in acetonitrile at 0°C under air, catalyzed by Cu(OTf)₂ and K₂HPO₄, to yield N',N'-diphenylbenzohydrazide (75% yield). Adapting this protocol for 4-fluoro-N'-phenylbenzohydrazide requires substituting benzaldehyde with 4-fluorobenzaldehyde and modulating stoichiometry to favor mono-arylation.
Stoichiometric Adjustments
-
Molar Ratios : Original conditions use a 1.5:1 aldehyde-to-hydrazine ratio (0.30 mmol aldehyde, 0.20 mmol phenylhydrazine). For mono-arylation, a 1:1 ratio may suppress diarylation, though experimental validation is needed.
-
Catalytic System : Cu(OTf)₂ (0.08 mmol) and K₂HPO₄ (0.30 mmol) facilitate imine formation and subsequent oxidation to the acylhydrazine.
Gram-Scale Feasibility
The procedure scales effectively: 15.0 mmol of aldehyde and 10.0 mmol of phenylhydrazine in acetonitrile (20 mL) yield 21.7 mg (75%) of product. For this compound, analogous scaling would require rigorous purification via silica gel chromatography (petroleum ether/ethyl acetate, 10:1).
Hydrazide Synthesis via Ester Aminolysis
Hydrazide Precursor Preparation
The synthesis of 4-aminobenzoic acid hydrazide from ethyl 4-aminobenzoate and hydrazine hydrate serves as a template for generating 4-fluorobenzohydrazide.
Procedure
Spectroscopic Validation
-
IR : ν(C=O) at 1630–1650 cm⁻¹, N–H stretches at 3200–3400 cm⁻¹.
-
¹H NMR : Aromatic protons (δ 7.8–8.1 ppm), NH₂ signals (δ 4.5–5.0 ppm).
Functionalization of Hydrazides to N'-Phenyl Derivatives
Ullmann-Type Coupling
-
Reagents : 4-Fluorobenzohydrazide, iodobenzene, CuI, 1,10-phenanthroline, K₂CO₃.
-
Conditions : DMSO, 110°C, 24 hours[general method].
-
Outcome : Forms C–N bond at the hydrazide nitrogen, yielding this compound (50–60% yield).
Mitsunobu Reaction
-
Reagents : 4-Fluorobenzohydrazide, triphenylphosphine, diethyl azodicarboxylate (DEAD), phenol.
-
Limitations : Mitsunobu typically targets alcohols; applicability to hydrazides is unverified[general method].
Hydrazone Intermediate Reduction
Synthesis via Hydrazone Formation
Condensing 4-fluorobenzohydrazide with benzaldehyde forms the hydrazone intermediate, which is subsequently reduced to the hydrazide.
Procedure
-
Hydrazone Formation : 4-Fluorobenzohydrazide (1.0 mmol), benzaldehyde (1.2 mmol) in ethanol (20 mL), reflux 1 hour.
-
Reduction : Hydrazone treated with NaBH₄ (2.0 mmol) in methanol, room temperature, 2 hours.
-
Yield : 60–70% after silica gel purification (petroleum ether/ethyl acetate, 7:3).
Comparative Analysis of Methods
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzoic acid, p-fluoro-, 2-phenylhydrazide can undergo oxidation reactions to form corresponding azobenzene derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction of this compound can lead to the formation of hydrazine derivatives. Sodium borohydride (NaBH4) is a commonly used reducing agent for this purpose.
Substitution: The fluorine atom in the para position can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide (NaOCH3) can be used for this transformation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3)
Major Products Formed:
Oxidation: Azobenzene derivatives
Reduction: Hydrazine derivatives
Substitution: Various substituted benzoic acid derivatives
Scientific Research Applications
Synthesis of Bioactive Compounds
One of the primary applications of 4-fluoro-N'-phenylbenzohydrazide is as a precursor for synthesizing biologically active compounds. It has been explored for its potential as an inhibitor of cyclooxygenases (COX), enzymes involved in inflammatory processes. Research indicates that derivatives of benzohydrazides can exhibit varying degrees of COX-2 inhibitory activity, which is crucial for developing anti-inflammatory drugs with fewer gastrointestinal side effects .
COX Inhibitory Activity Studies
A study synthesized several derivatives of N-phenylbenzohydrazide to evaluate their COX inhibitory activity. The results showed that certain compounds exhibited moderate COX-2 inhibition, suggesting that modifications to the benzohydrazide structure could enhance their anti-inflammatory properties. For instance, N'-benzoyl-4-fluoro-N-(4-(methylsulfonyl)phenyl)benzohydrazide demonstrated the highest COX-2 inhibitory activity among the tested derivatives .
Binding Affinity to Biological Targets
The interaction studies involving this compound focus on its binding affinity to various biological targets. Understanding these interactions is critical for elucidating its mechanism of action and potential therapeutic effects. Research into its binding with cyclooxygenase enzymes can provide insights into its anti-inflammatory properties and guide further modifications to enhance efficacy.
Structural Comparisons and Variants
The compound shares structural similarities with other benzohydrazides, which can influence chemical behavior and biological activity. Below is a comparison table highlighting notable variants:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| N'-Phenylbenzohydrazide | Lacks fluorine substituent | Serves as a baseline compound for comparison |
| 4-Methyl-N'-phenylbenzohydrazide | Contains a methyl group instead of fluorine | Potentially different biological activity |
| 4-Bromo-N'-phenylbenzohydrazide | Contains a bromine substituent | May exhibit different reactivity and stability |
| N',N'-Diphenylbenzohydrazide | Contains two phenyl groups | Increased steric hindrance may affect reactivity |
This table illustrates how variations in substituents can lead to differences in reactivity and biological activity among compounds in the benzohydrazide family.
Intramolecular Hydrogen Bonding
Recent studies have highlighted the role of organic fluorine in molecular association applications, such as crystal engineering and functional material design. The presence of fluorine can influence intermolecular interactions via hydrogen bonding, which is significant in bio-inorganic and medicinal chemistry contexts .
Potential Applications in Drug Design
The unique properties of this compound make it a candidate for further exploration in drug design, particularly as a selective COX-2 inhibitor with improved safety profiles compared to existing nonsteroidal anti-inflammatory drugs (NSAIDs) .
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: Benzoic acid, p-fluoro-, 2-phenylhydrazide can inhibit specific enzymes by binding to their active sites. This inhibition can affect various biochemical pathways, leading to changes in cellular processes.
Interaction with Biological Molecules: The compound can interact with proteins, nucleic acids, and other biomolecules, influencing their structure and function. These interactions can modulate cellular activities and responses.
Comparison with Similar Compounds
Pyridine-Substituted Derivatives
- 4-Fluoro-N'-[(pyridine-4-yl)carbonyl]benzohydrazide (): Replacement of the phenyl group with a pyridine ring introduces nitrogen-based coordination sites, enhancing metal-binding capacity. The Fe(III) complex of this derivative (Fe(C₁₃H₁₀FN₃O₂)Cl₃·2H₂O) exhibits a maximum UV-Vis absorption at 265.6 nm and IR absorption at 540.0 cm⁻¹, indicating ligand-to-metal charge transfer .
Schiff Base Derivatives
- (E)-4-Fluoro-N′-(pyridin-2-ylmethylene)benzohydrazide monohydrate (): The Schiff base formation with pyridine-2-carbaldehyde results in a non-linear optical (NLO) material with a high third-order NLO susceptibility (χ⁽³⁾ = 2.98 × 10⁻⁶ esu). Its HOMO-LUMO gap (4.12 eV) and intramolecular charge transfer (ICT) properties make it suitable for optoelectronic applications .
Key Findings :
- Vanadium(V) complexes exhibit superior insulin-mimetic activity compared to non-metallated derivatives due to redox-active metal centers and ligand synergy .
- Fe(III) complexes show bathochromic shifts in UV-Vis spectra (~265 nm vs. ~297 nm for free ligands), confirming metal-ligand coordination .
Functional Group Modifications
Electron-Withdrawing Groups (EWGs)
- 4-Cyano and 2-Trifluoromethyl Substitutions (): Substitutions on the benzohydrazide scaffold (e.g., in VPC-70619) enhance N-Myc oncoprotein inhibition. Removal of the 4-cyano or 2-trifluoromethyl group reduces activity by >50%, highlighting their role in hydrophobic interactions and binding affinity .
Solvatomorphic Forms
- (Z)-4-Fluoro-N′-(3-fluorophenyl)benzimidamide ():
Exhibits solvatomorphism (anhydrous vs. hydrate forms), altering intermolecular O–H⋯F interactions. The hydrate form shows enhanced thermal stability (ΔTdec = +15°C) compared to the anhydrous form, critical for formulation in drug delivery .
Comparative Analysis of Key Properties
Physicochemical Properties
| Compound | λmax (nm) | IR Absorption (cm⁻¹) | Solubility Profile |
|---|---|---|---|
| 4-Fluoro-N'-phenylbenzohydrazide | 297 (ligand) | 1650 (C=O stretch) | Low in H₂O, high in DMSO |
| Fe(III)-pyridine complex | 265.6 | 540 (Fe–O bond) | Moderate in ethanol |
| Schiff base (pyridin-2-ylmethylene) | 310 | 1605 (C=N stretch) | Insoluble in hexane |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
